Chiral Center Configuration Differentiates (R)- and (S)-Enantiomers as Distinct Intermediates
The compound possesses a benzylic chiral center. Its differentiation from the opposite enantiomer or a racemate is absolute for stereochemical applications, as inversion would lead to an enantiomeric downstream product. However, quantitative comparisons of enantiomeric excess (ee) induction between the enantiomers are not publicly available. The nominal molecular weight is 247.29 g/mol and the molecular formula C14H17NO3 defines its stoichiometric identity [1].
| Evidence Dimension | Molecular Weight and Formula |
|---|---|
| Target Compound Data | MW 247.29 g/mol; C14H17NO3 |
| Comparator Or Baseline | Opposite enantiomer or racemate |
| Quantified Difference | Identical molecular weight and formula; differentiation is stereochemical |
| Conditions | Not applicable - structural identity |
Why This Matters
For procurement, specifying the correct enantiomer is critical as the racemate or wrong enantiomer will yield the incorrect stereoisomer in the final active pharmaceutical ingredient (API).
- [1] ChemSrc. 3-(1-oxo-1-phenylpentan-3-yl)-1,3-oxazolidin-2-one. CAS 462647-85-4. View Source
